(4-(Hexyloxy)phenyl)(quinolin-3-yl)methanone

説明

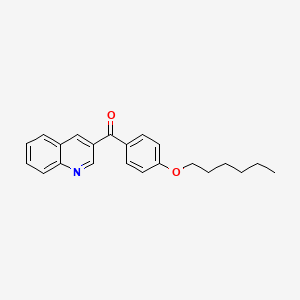

(4-(Hexyloxy)phenyl)(quinolin-3-yl)methanone is an organic compound with the molecular formula C22H23NO2 and a molecular weight of 333.42 g/mol This compound features a quinoline moiety attached to a phenyl ring substituted with a hexyloxy group

作用機序

Target of Action

Quinoline and its derivatives, which include this compound, have been reported to exhibit antimicrobial, antifungal, anti-virulence, antiviral, and anti-parasitic activities . They have also been associated with the inhibition of bacterial gyrase and topoisomerase IV enzymes .

Mode of Action

Quinolines generally interact with their targets, such as bacterial gyrase and topoisomerase iv enzymes, by forming a ternary complex that blocks bacterial dna supercoiling . This interaction results in the inhibition of DNA replication and transcription, leading to bacterial cell death .

Biochemical Pathways

Quinolines are known to interfere with dna synthesis in bacteria by inhibiting the action of gyrase and topoisomerase iv enzymes . This interference disrupts the normal functioning of these enzymes, leading to the inhibition of bacterial growth and proliferation .

Pharmacokinetics

Quinolones, a class of compounds that includes this compound, are known for their broad-spectrum activity and excellent tissue penetration .

Result of Action

The action of quinolines generally results in the inhibition of bacterial growth and proliferation due to their interference with dna synthesis .

Action Environment

The efficacy of quinolines can be influenced by factors such as ph, temperature, and the presence of other substances .

準備方法

The synthesis of (4-(Hexyloxy)phenyl)(quinolin-3-yl)methanone typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the quinoline and phenyl components.

Reaction Conditions: The quinoline derivative is reacted with a phenyl derivative under specific conditions to form the desired product. Common reagents used in this process include catalysts such as palladium or copper, and solvents like dichloromethane or ethanol.

Industrial Production: Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, ensuring high yield and purity of the final product.

化学反応の分析

(4-(Hexyloxy)phenyl)(quinolin-3-yl)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

(4-(Hexyloxy)phenyl)(quinolin-3-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.

Industry: Utilized in the production of specialty chemicals and materials.

類似化合物との比較

(4-(Hexyloxy)phenyl)(quinolin-3-yl)methanone can be compared with other similar compounds:

Similar Compounds: Examples include (4-methoxyphenyl)(quinolin-3-yl)methanone and (4-ethoxyphenyl)(quinolin-3-yl)methanone.

This detailed overview highlights the significance of this compound in various scientific domains

生物活性

(4-(Hexyloxy)phenyl)(quinolin-3-yl)methanone, a compound of interest in medicinal chemistry, has been investigated for its diverse biological activities, particularly in antimicrobial and anticancer domains. This article summarizes the current understanding of its biological activity, supported by recent research findings and data.

Chemical Structure and Properties

The compound has the following structural formula:

This structure features a quinoline moiety linked to a hexyloxy-substituted phenyl group, which is hypothesized to enhance its lipophilicity and biological activity.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties . In vitro assays have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

Recent investigations have focused on the anticancer potential of this compound. In vitro assays have shown that it can inhibit the proliferation of several cancer cell lines. For instance, a study reported IC50 values indicating strong antiproliferative effects against colorectal adenocarcinoma (COLO205) and non-small cell lung cancer (H460) cell lines, with IC50 values as low as 0.32 μM for some derivatives .

Table 1: Anticancer Activity of this compound Derivatives

The mechanism through which this compound exerts its biological effects appears to involve interaction with specific molecular targets. Molecular docking studies suggest that it may bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the hexyloxy group can significantly influence the compound's biological activity. For example, variations in alkyl chain length or substitution patterns on the phenyl ring have been shown to enhance or reduce potency against cancer cells .

Case Studies

- Anticancer Efficacy : A series of synthesized derivatives were evaluated for their antiproliferative activity across multiple cancer cell lines. The results indicated that certain substitutions led to enhanced activity, prompting further exploration into optimizing these compounds for therapeutic use .

- Antimicrobial Testing : In another study, the compound was tested against a panel of bacterial strains, including both Gram-positive and Gram-negative bacteria. The results showed promising inhibitory effects, warranting further investigation into its potential as an antimicrobial agent.

特性

IUPAC Name |

(4-hexoxyphenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2/c1-2-3-4-7-14-25-20-12-10-17(11-13-20)22(24)19-15-18-8-5-6-9-21(18)23-16-19/h5-6,8-13,15-16H,2-4,7,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADSIXONBBSKNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701266462 | |

| Record name | [4-(Hexyloxy)phenyl]-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187171-68-1 | |

| Record name | [4-(Hexyloxy)phenyl]-3-quinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Hexyloxy)phenyl]-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。